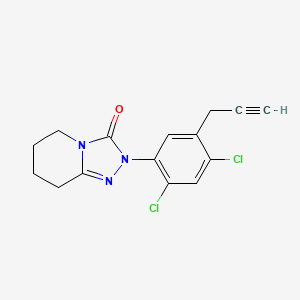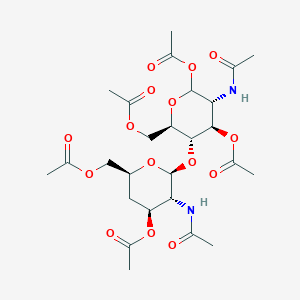
4-Deoxy-D-chitobiose Heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.
Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology
Wirkmechanismus
The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:
Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.
Chitosan: A derivative of chitin, widely used in biomedical applications.
Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C26H38N2O15 |
|---|---|
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |
InChI-Schlüssel |
CBPIQIXAEQMDPR-VYUCQXBRSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



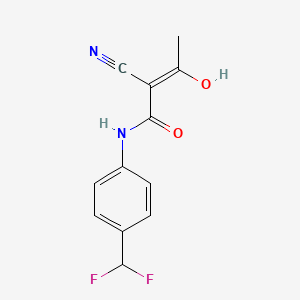

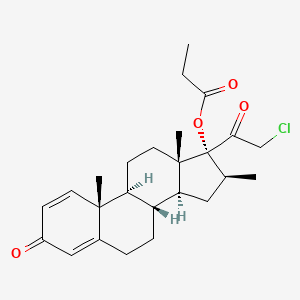
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
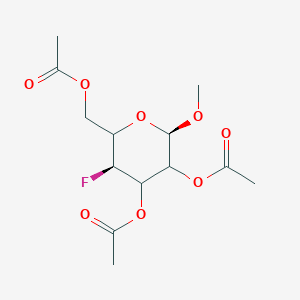
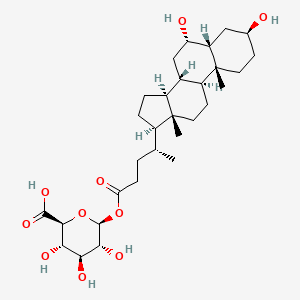
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
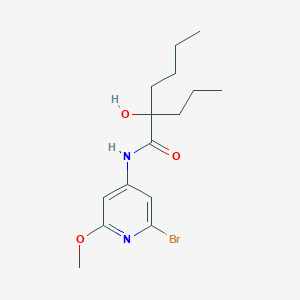
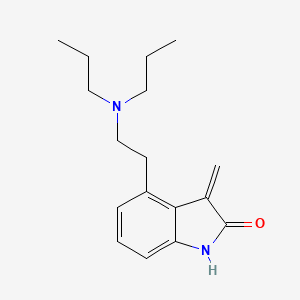
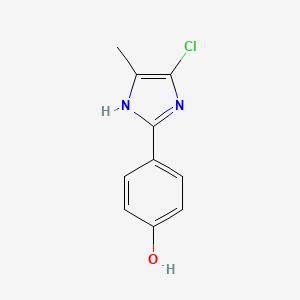
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
